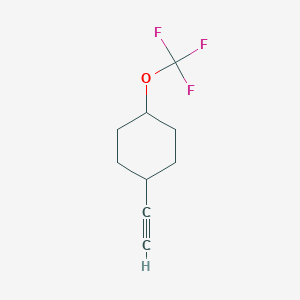

trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane

Description

Contextual Significance of Fluorinated Organic Molecules in Chemical Research

The strategic incorporation of fluorine into organic molecules has become a cornerstone of contemporary chemical research, profoundly impacting pharmaceuticals, agrochemicals, and materials science. nih.gov Fluorine-containing compounds constitute a significant portion of marketed pharmaceuticals, with estimates suggesting that about 10% of all drugs contain at least one fluorine atom. nih.govbeilstein-journals.org The introduction of fluorine or fluorine-containing groups can dramatically alter a molecule's chemical and biological profile. nih.gov

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic oxidation. This can increase the half-life and bioavailability of drug candidates. mdpi.com

Increased Lipophilicity: Fluorinated groups, particularly the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, can significantly increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. nih.govbeilstein-journals.orgmdpi.com

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its inclusion acts as a powerful electron-withdrawing group. This can alter the acidity or basicity of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and electrostatic interactions with biological targets. mdpi.com

In materials science, fluorinated cyclohexane (B81311) motifs are explored for applications in liquid crystal (LC) displays. rsc.orgbeilstein-journals.org The polarity induced by C-F bonds can be harnessed to design materials with specific dielectric anisotropy, a critical property for display technologies. rsc.orgbeilstein-journals.org

Importance of Trifluoromethoxy (-OCF3) and Ethynyl (B1212043) (-C≡CH) Functional Groups in Synthetic Design

The two functional groups on the cyclohexane core of the title compound each bring a unique and valuable set of properties to molecular design.

The trifluoromethoxy (-OCF3) group is increasingly important in pharmaceutical and agrochemical chemistry. nih.gov It is often considered a "pseudo-halogen" or "super-halogen" due to electronic properties that are similar to chlorine. nih.govbeilstein-journals.org Compared to the more common methoxy (B1213986) group (-OCH3), the -OCF3 group is significantly more lipophilic and strongly electron-withdrawing. nih.govbeilstein-journals.org Its incorporation into a molecule can lead to improved metabolic stability, enhanced membrane permeability, and modified binding affinities. mdpi.com Despite its growing utility, it remains one of the less understood fluorine substituents. nih.govbeilstein-journals.org

The ethynyl (-C≡CH) group , or terminal alkyne, is recognized as a privileged structural feature in medicinal chemistry and a versatile handle in organic synthesis. researchgate.netacs.orgnih.gov Its key attributes include:

Structural Rigidity: The linear geometry of the alkyne can act as a rigid spacer or linker between two pharmacophores. researchgate.net

Hydrogen Bonding: The terminal alkyne is unique in that it can act as both a hydrogen-bond donor (via its acidic C-H) and a hydrogen-bond acceptor (via the π-system of the triple bond). researchgate.net

Synthetic Versatility: As a terminal alkyne, it is a key participant in a wide range of chemical transformations, most notably copper-catalyzed "click chemistry" to form triazoles, as well as various cross-coupling reactions. nih.govnih.govmdpi.com This allows for the straightforward linkage of the molecule to other fragments or probes. acs.orgnih.gov

Unique Stereochemical Considerations of the trans-1,4-Disubstituted Cyclohexane Core

The cyclohexane ring is not a flat hexagon; it predominantly adopts a strain-free "chair" conformation. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). mvpsvktcollege.ac.in

For a 1,4-disubstituted cyclohexane, two geometric isomers are possible: cis (both substituents on the same side of the ring) and trans (substituents on opposite sides). pressbooks.pub The trans isomer, as seen in trans-1-ethynyl-4-(trifluoromethoxy)cyclohexane, has specific stereochemical implications. It can exist in two interconverting chair conformations: one where both substituents are in axial positions (di-axial) and one where both are in equatorial positions (di-equatorial). pressbooks.pubspcmc.ac.in

The di-equatorial conformation is overwhelmingly more stable and is the predominant form at equilibrium. pressbooks.pubspcmc.ac.in This is because axial substituents experience unfavorable steric interactions with the other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. pressbooks.pub By placing both bulky groups in the equatorial position, these steric clashes are minimized, resulting in a thermodynamically stable and conformationally rigid core.

Furthermore, trans-1,4-disubstituted cyclohexanes, even with two different substituents, are achiral. spcmc.ac.inlibretexts.org This is due to the presence of a plane of symmetry that passes through the C1 and C4 atoms and their respective substituents, rendering the molecule a meso compound and optically inactive. mvpsvktcollege.ac.inspcmc.ac.inchemistryschool.net

Overview of Research Motivations and Challenges Associated with the Chemical Compound

The motivation for synthesizing and studying this compound stems directly from the promising combination of its structural components. The rigid, well-defined trans-1,4-cyclohexane scaffold provides an ideal platform for orienting the two functional groups at opposite ends of the molecule. The polar, lipophilic -OCF3 group and the synthetically versatile, rigid ethynyl group make the compound a highly attractive building block for two primary fields:

Liquid Crystals: Molecules with a rigid core and terminal groups that influence dielectric anisotropy are prime candidates for liquid crystal applications. google.com Fluorinated cyclohexanes, in particular, are investigated for creating materials with negative dielectric anisotropy for modern display modes like vertical alignment (VA). rsc.orgbeilstein-journals.org

Medicinal Chemistry and Chemical Biology: The compound serves as a versatile scaffold. The trifluoromethoxycyclohexane portion can be used as a bioisostere to impart favorable properties like metabolic stability and cell permeability, while the terminal alkyne provides a reactive handle for attaching the scaffold to other molecules of interest using highly efficient reactions like click chemistry. acs.orgnih.gov

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 2231663-36-6 | mreda.com.cn |

| Molecular Formula | C9H11F3O | - |

| Molecular Weight | 192.18 g/mol | - |

Table 2: Comparison of Physicochemical Properties of the Trifluoromethoxy Group

| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Effect |

|---|---|---|

| -H | 0.00 | Neutral |

| -CH3 | +0.56 | Weakly Electron-Donating |

| -Cl | +0.71 | Electron-Withdrawing |

| -CF3 | +0.88 | Strongly Electron-Withdrawing |

| -OCF3 | +1.04 | Strongly Electron-Withdrawing, Highly Lipophilic |

Data derived from general findings in medicinal chemistry literature. mdpi.com

Table 3: Conformational Characteristics of 1,4-Disubstituted Cyclohexanes

| Isomer | Possible Conformations | Most Stable Conformation | Reason for Stability | Chirality |

|---|---|---|---|---|

| cis | Axial-Equatorial (a,e) ⇌ Equatorial-Axial (e,a) | Conformer with the larger group in the equatorial position | Minimizes 1,3-diaxial strain for the larger group | Achiral (meso) |

| trans | Di-axial (a,a) ⇌ Di-equatorial (e,e) | Di-equatorial (e,e) | Avoids 1,3-diaxial strain for both groups | Achiral (meso) |

Information based on established principles of stereochemistry. pressbooks.pubspcmc.ac.in

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-(trifluoromethoxy)cyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3O/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h1,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVVNYMMHABSDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC(CC1)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001241845 | |

| Record name | trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001241845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2231663-36-6 | |

| Record name | trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001241845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Construction of Trans 1 Ethynyl 4 Trifluoromethoxy Cyclohexane

Strategies for the Stereoselective Formation of the trans-1,4-Disubstituted Cyclohexane (B81311) Scaffold

Achieving the trans configuration in a 1,4-disubstituted cyclohexane is critical. The thermodynamic preference for bulky substituents to occupy the equatorial position in the chair conformation often drives the formation of the trans isomer, as it allows both groups to be in equatorial positions, minimizing steric strain. youtube.comfiveable.me Synthetic strategies can exploit this principle or use directed reactions to ensure high diastereoselectivity.

Ring-Closing Metathesis (RCM) has become a powerful tool for the formation of cyclic alkenes, including six-membered rings. wikipedia.org The general approach involves an acyclic diene precursor that, upon exposure to a suitable catalyst (typically a ruthenium-based complex), undergoes an intramolecular reaction to form a cyclohexene (B86901) derivative and a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org

The synthesis would begin with a diene precursor containing the necessary trifluoromethoxy group. The RCM reaction, catalyzed by a Grubbs or Hoveyda-Grubbs catalyst, would yield a 4-(trifluoromethoxy)cyclohexene. Subsequent hydrogenation of the double bond would lead to the desired cyclohexane scaffold. The stereochemical outcome of the hydrogenation step is crucial for establishing the final trans relationship.

Table 1: Representative Ruthenium Catalysts for Ring-Closing Metathesis

| Catalyst Name | Generation | Key Features |

|---|---|---|

| Grubbs' Catalyst | First | High functional group tolerance. |

| Grubbs' Catalyst | Second | Higher activity and stability, effective for more substituted olefins. organic-chemistry.org |

This table is generated based on established knowledge of RCM catalysts and their general characteristics.

Once a 4-(trifluoromethoxy)cyclohexene precursor is obtained (e.g., via RCM or a Diels-Alder reaction), the next step is the reduction of the double bond to form the cyclohexane ring. The stereochemical outcome of this hydrogenation is key to obtaining the trans isomer.

Catalytic hydrogenation of a substituted cyclohexene can proceed with high diastereoselectivity. The trifluoromethoxy group can direct the approach of hydrogen from the opposite face of the ring, leading to the cis product. However, by carefully selecting the catalyst and reaction conditions, the formation of the thermodynamically more stable trans product can be favored. Alternatively, reduction of a 4-(trifluoromethoxy)cyclohexanone precursor using specific reducing agents can also afford the trans-alcohol, which can then be further functionalized. For instance, dissolving metal reductions or the use of bulky hydride reagents can favor the formation of the equatorial alcohol, which corresponds to the trans relationship with the other substituent at the 1-position.

Introduction of the Ethynyl (B1212043) Moiety

With the trans-1,4-disubstituted cyclohexane scaffold in hand, the final key transformation is the introduction of the ethynyl group. Several reliable methods are available for this purpose, starting from different functional group precursors at the C1 position.

The Sonogashira cross-coupling reaction is a premier method for forming carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. wikipedia.orglibretexts.org It can be adapted for coupling terminal alkynes with sp³-hybridized carbons, such as those on a cyclohexane ring, particularly if a suitable leaving group like a halide (I, Br) or triflate is present.

This strategy would involve a precursor such as trans-1-iodo-4-(trifluoromethoxy)cyclohexane. The reaction with a protected acetylene (B1199291) equivalent, like trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, would yield the coupled product. jk-sci.comorganic-chemistry.org A subsequent deprotection step would reveal the terminal alkyne. Copper-free Sonogashira variants have also been developed to circumvent issues related to the copper co-catalyst. organic-chemistry.org

Table 2: Typical Conditions for Sonogashira Cross-Coupling

| Component | Example(s) | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle. jk-sci.com |

| Copper Co-catalyst | CuI | Activates the alkyne component. libretexts.org |

| Base | Et₃N, Piperidine, Diisopropylamine | Neutralizes the HX byproduct and facilitates catalyst regeneration. jk-sci.com |

| Alkyne Source | Trimethylsilylacetylene | Provides the ethynyl group in a protected form. |

This table outlines common components and their roles in the Sonogashira reaction based on general literature. libretexts.orgjk-sci.comorganic-chemistry.org

An alternative and highly effective route begins with a ketone precursor, trans-4-(trifluoromethoxy)cyclohexanone. This ketone can be converted into a terminal alkyne through a two-step sequence known as the Corey-Fuchs reaction.

Step 1: Reaction of the ketone with tetrabromomethane and triphenylphosphine (B44618) generates a dibromo-olefination product.

Step 2: Treatment of the resulting 1,1-dibromoalkene with a strong base, such as n-butyllithium, induces elimination and metal-halogen exchange, which upon quenching with water, yields the terminal alkyne.

Another related method is the Seyferth-Gilbert homologation, which uses the Ohira-Bestmann reagent to convert the ketone directly into the alkyne in a single step under milder basic conditions.

Direct ethynylation can be achieved by reacting a suitable electrophilic precursor with an organometallic acetylide reagent. The most common approach involves the nucleophilic addition of an acetylide anion to a carbonyl group. youtube.com

Starting again with trans-4-(trifluoromethoxy)cyclohexanone, reaction with an acetylide reagent such as ethynylmagnesium bromide or lithium acetylide would produce a tertiary alcohol, trans-1-ethynyl-4-(trifluoromethoxy)cyclohexan-1-ol. The subsequent removal of the hydroxyl group is necessary to arrive at the target compound. This can be accomplished through various deoxygenation methods, such as a Barton-McCombie deoxygenation or by conversion to a leaving group followed by elimination.

Incorporation of the Trifluoromethoxy Group

The introduction of the trifluoromethoxy (OCF₃) group into aliphatic scaffolds like the cyclohexane ring is a significant challenge in synthetic chemistry. The properties of the OCF₃ group—high lipophilicity and strong electron-withdrawing nature—make it a desirable substituent in various fields. nih.govbeilstein-journals.org However, the direct and stereoselective installation of this group requires specialized reagents and carefully controlled conditions. The synthesis of trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane necessitates a method that can efficiently trifluoromethoxylate a secondary alcohol while preserving the trans stereochemistry relative to the ethynyl group.

Advanced Trifluoromethoxylation Reagents and Their Mechanisms

In recent years, several advanced reagents have been developed for the direct O-trifluoromethylation of alcohols, moving away from harsh and often toxic traditional methods. sci-hub.seresearchgate.net These modern reagents can be broadly categorized as electrophilic or radical-based sources of the trifluoromethoxy moiety.

For the synthesis of this compound, a plausible precursor would be trans-4-ethynylcyclohexanol. The direct O-trifluoromethylation of this alcohol could be achieved using hypervalent iodine reagents, often referred to as Togni reagents. mdpi.com For instance, 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (B116650) can trifluoromethylate alcohols in the presence of a Lewis acid catalyst, such as zinc bis(triflimide) (Zn(NTf₂)₂). mdpi.comresearchgate.net The mechanism involves the activation of the reagent by the Lewis acid, facilitating the electrophilic transfer of a "CF₃⁺" equivalent to the hydroxyl group of the cyclohexanol (B46403) precursor.

Another class of effective reagents includes trifluoromethyl-dibenzosulfonium salts, known as Umemoto reagents. mdpi.com These compounds are powerful electrophilic trifluoromethylating agents. However, their application in O-trifluoromethylation often requires specific conditions and may be less efficient for secondary alcohols compared to phenols or primary alcohols.

More recently, radical-based approaches have emerged. Reagents that can generate the trifluoromethoxy radical (•OCF₃) under photoredox catalysis offer a mild and efficient alternative. researchgate.netnih.gov These methods can be highly effective but may present challenges in controlling regioselectivity and avoiding side reactions with sensitive functional groups like the alkyne in the target molecule.

Below is a table summarizing key advanced reagents applicable for the O-trifluoromethylation of a secondary alcohol precursor.

| Reagent Class | Example Reagent | Typical Activator/Catalyst | Mechanism Pathway |

| Hypervalent Iodine | 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni Reagent) | Zn(NTf₂)₂, Cu(OTf)₂ | Electrophilic |

| Sulfonium Salts | 5-(Trifluoromethyl)dibenzothiophenium Salts (Umemoto Reagent) | Base (e.g., DBU) | Electrophilic |

| N-Trifluoromethoxy Reagents | N-Trifluoromethoxy-benzotriazole | Photoredox Catalyst (e.g., Ru(bpy)₃²⁺) | Radical |

Oxidative Desulfurization-Fluorination Pathways

An alternative and robust strategy for synthesizing alkyl trifluoromethyl ethers is the oxidative desulfurization-fluorination of dithiocarbonates (xanthates). mdpi.comelsevierpure.com This method is particularly well-suited for industrial-scale production due to the use of relatively inexpensive reagents. mdpi.com

The synthesis of this compound via this pathway would commence with the conversion of trans-4-ethynylcyclohexanol into its corresponding O-alkyl S-methyl dithiocarbonate. This intermediate is typically prepared by treating the alcohol with a base (e.g., NaH), followed by carbon disulfide (CS₂) and methyl iodide (MeI).

The crucial step is the transformation of the dithiocarbonate into the trifluoromethyl ether. This is achieved by treating the xanthate with a combination of a fluoride (B91410) source and an oxidizing agent. A common reagent system is 70% hydrogen fluoride-pyridine (HF/Pyridine) and an N-haloimide, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). mdpi.comelsevierpure.com The reaction proceeds through a proposed mechanism involving oxidative fluorination at the sulfur atom, followed by rearrangement and eventual extrusion of sulfur-containing byproducts to yield the desired R-OCF₃ product. researchgate.net This method has proven effective for primary and secondary alcohols. elsevierpure.com

Electrophilic and Nucleophilic Trifluoromethoxylation Strategies

The incorporation of the trifluoromethoxy group onto the cyclohexane ring can be approached via either electrophilic or nucleophilic strategies, each with distinct stereochemical implications.

Electrophilic Strategy: This is the most direct approach, involving the reaction of trans-4-ethynylcyclohexanol with an electrophilic trifluoromethylating or trifluoromethoxylating agent, such as those described in section 2.3.1. mdpi.comresearchgate.net A significant advantage of this strategy is the retention of stereochemistry at the carbon bearing the hydroxyl group. Since the C-O bond is not broken during the reaction, the trans configuration of the starting alcohol is directly translated to the trans configuration of the final product.

Nucleophilic Strategy: A nucleophilic approach involves the substitution of a leaving group by a trifluoromethoxide anion (CF₃O⁻) source. nih.gov This strategy necessitates a different starting material: cis-4-ethynylcyclohexanol. This alcohol would first be converted into a derivative with a good leaving group, such as a tosylate, mesylate, or triflate. Subsequent reaction with a source of CF₃O⁻ would proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry. This inversion would convert the cis precursor into the desired this compound.

The primary challenge of this approach is the nature of the trifluoromethoxide anion itself. It is a poor nucleophile and can be unstable. nih.gov Sources of CF₃O⁻ are limited; historical methods often required silver salts, while more recent developments have introduced novel reagents like (E)-O-trifluoromethyl-benzaldoximes (TFBO), which can release the CF₃O⁻ species upon activation with a base, avoiding the need for silver. nih.gov

| Strategy | Starting Material Stereoisomer | Key Transformation | Stereochemical Outcome | Key Challenge |

| Electrophilic | trans | O-H functionalization | Retention | Reagent cost and stability |

| Nucleophilic | cis | Sₙ2 displacement of a leaving group | Inversion | Poor nucleophilicity and instability of CF₃O⁻ |

Challenges in the Stereoselective Introduction of the Trifluoromethoxy Group

The primary stereochemical challenge in synthesizing this compound is controlling the 1,4-trans relationship between the two functional groups. The stereochemistry can be set either during the synthesis of the substituted cyclohexane ring or during the introduction of the trifluoromethoxy group.

Assuming a precursor like 4-ethynylcyclohexanone is available, the reduction of the ketone to the alcohol presents a key control point. Stereoselective reduction can yield either the cis or trans alcohol. For an electrophilic trifluoromethoxylation (which proceeds with retention), a stereoselective reduction yielding trans-4-ethynylcyclohexanol is required. Conversely, for a nucleophilic trifluoromethoxylation (which proceeds with inversion), the cis-4-ethynylcyclohexanol isomer is needed.

Furthermore, the trifluoromethoxylation reaction itself must not compromise the stereochemical integrity of the molecule. For electrophilic methods, the reaction conditions must be mild enough to prevent epimerization at the C-1 or C-4 positions. For nucleophilic reactions, ensuring a complete Sₙ2 inversion without competing elimination (E2) reactions is critical, especially with a sterically hindered secondary cyclohexane system. The choice of solvent, base, and leaving group is crucial to favor substitution over elimination.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis hinges on the optimization of key reaction steps, particularly the introduction of the trifluoromethoxy group. The yield of this transformation can be highly sensitive to various parameters, including the choice of reagent, solvent, temperature, and additives. researchgate.netresearchgate.net

Consider the direct electrophilic trifluoromethoxylation of trans-4-ethynylcyclohexanol. A systematic optimization study would explore the impact of different variables on the reaction outcome. A Togni-type reagent might be selected for initial trials. Parameters to be optimized would include the specific Togni reagent, the type and stoichiometry of the Lewis acid catalyst, the solvent, and the reaction temperature and time. The goal is to maximize the yield of the desired trans product while minimizing the formation of byproducts and decomposition of the starting material.

An example of a hypothetical optimization table for this key step is provided below.

| Entry | Reagent (equiv.) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Togni Reagent I (1.2) | Zn(NTf₂)₂ (10) | CH₂Cl₂ | 25 | 12 | 45 |

| 2 | Togni Reagent I (1.5) | Zn(NTf₂)₂ (10) | CH₂Cl₂ | 25 | 12 | 58 |

| 3 | Togni Reagent I (1.5) | Cu(OTf)₂ (10) | CH₂Cl₂ | 25 | 12 | 51 |

| 4 | Togni Reagent I (1.5) | Zn(NTf₂)₂ (10) | DCE | 25 | 12 | 65 |

| 5 | Togni Reagent I (1.5) | Zn(NTf₂)₂ (10) | DCE | 50 | 4 | 72 |

| 6 | Togni Reagent II (1.5) | Zn(NTf₂)₂ (10) | DCE | 50 | 4 | 68 |

This table is illustrative and represents a potential optimization process for the synthesis of the target compound.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Trans 1 Ethynyl 4 Trifluoromethoxy Cyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopic Methods

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and their spatial relationships.

One-Dimensional NMR (e.g., ¹H, ¹³C, ¹⁹F NMR) for Connectivity Analysis

One-dimensional NMR spectra provide fundamental information about the chemical environment of each type of nucleus in the molecule.

¹H NMR: The proton NMR spectrum of trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane is expected to show distinct signals for the protons on the cyclohexane (B81311) ring and the single acetylenic proton. Due to the chair conformation of the cyclohexane ring, the axial and equatorial protons are chemically non-equivalent, leading to complex splitting patterns. The proton attached to the trifluoromethoxy-substituted carbon (H-4) and the ethynyl-substituted carbon (H-1) would appear at a downfield chemical shift compared to the other cyclohexane protons due to the electronegativity of the substituents. The acetylenic proton is anticipated to appear as a singlet in the range of 2.0-3.0 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. youtube.comlibretexts.orgwisc.edu The two carbons of the ethynyl (B1212043) group would resonate in the characteristic alkyne region (around 70-90 ppm). youtube.com The carbon atom of the trifluoromethoxy group is expected to show a quartet due to coupling with the three fluorine atoms. The carbons of the cyclohexane ring will appear in the aliphatic region, with the carbons bearing the substituents (C-1 and C-4) shifted downfield.

¹⁹F NMR: The fluorine NMR spectrum is a sensitive probe for the trifluoromethoxy group. alfa-chemistry.com A single signal, likely a singlet, is expected in the region characteristic for -OCF₃ groups (around -58 to -60 ppm relative to CFCl₃). dovepress.comresearchgate.net

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |

|---|---|---|---|

| Cyclohexane Protons (axial) | ~1.2-1.6 | - | - |

| Cyclohexane Protons (equatorial) | ~1.8-2.2 | - | - |

| H-1 (methine) | ~2.5 | - | - |

| H-4 (methine) | ~3.8 | - | - |

| Ethynyl Proton (-C≡CH) | ~2.4 | - | - |

| Cyclohexane Carbons | - | ~25-45 | - |

| C-1 (ethynyl-substituted) | - | ~30-35 | - |

| C-4 (trifluoromethoxy-substituted) | - | ~75-85 (quartet) | - |

| Ethynyl Carbons (-C≡CH) | - | ~70-90 | - |

| Trifluoromethoxy Fluorines (-OCF₃) | - | - | ~ -58 to -60 |

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons on the cyclohexane ring, allowing for the tracing of the proton connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons. columbia.edu This would definitively assign the carbon signals of the cyclohexane ring and the ethynyl group to their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. Key HMBC correlations would be expected between the ethynyl proton and C-1 and C-2 of the cyclohexane ring, and between the protons on C-2, C-3, C-5, and C-6 and the substituted carbons C-1 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding. This is a powerful technique for determining stereochemistry. For the trans isomer, NOE correlations would be expected between the axial protons on the same side of the cyclohexane ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a sharp, strong absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne. orgchemboulder.comlibretexts.orglibretexts.org The C≡C triple bond stretch would appear as a weaker absorption in the range of 2100-2140 cm⁻¹. orgchemboulder.comlibretexts.org The C-O stretching of the trifluoromethoxy group would likely result in a strong band in the 1200-1000 cm⁻¹ region, while the C-F stretching vibrations would also produce strong absorptions in a similar range, often between 1360 and 1000 cm⁻¹. wikipedia.orgspectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡C triple bond stretch, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum in the 2100-2140 cm⁻¹ region. nih.govacs.org The symmetric vibrations of the cyclohexane ring would also be Raman active.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| -C≡C-H | C-H Stretch | ~3300 (Strong, Sharp) | ~3300 (Moderate) |

| -C≡C- | C≡C Stretch | ~2100-2140 (Weak) | ~2100-2140 (Strong) |

| -O-CF₃ | C-O Stretch | ~1200-1000 (Strong) | (Weak) |

| -CF₃ | C-F Stretch | ~1360-1000 (Strong) | (Moderate) |

| Cyclohexane C-H | C-H Stretch | ~2850-2960 (Strong) | ~2850-2960 (Strong) |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. measurlabs.comnih.govspectroscopyonline.com This allows for the determination of the exact molecular formula of the compound. For this compound (C₉H₁₁F₃O), the calculated exact mass of the molecular ion [M]⁺ would be used to confirm its elemental composition, distinguishing it from other compounds with the same nominal mass. oup.comuky.edu

Mechanistic Studies of Fragmentation Pathways

In electron ionization (EI) mass spectrometry, the molecular ion can undergo fragmentation, and the resulting fragment ions provide further structural information. wikipedia.org The fragmentation of cycloalkanes often involves the loss of small neutral molecules. jove.comdocbrown.info For this compound, likely fragmentation pathways would include:

Loss of the ethynyl group (•C₂H) to give an ion at m/z [M-25]⁺.

Loss of the trifluoromethoxy group (•OCF₃) to give an ion at m/z [M-85]⁺.

Cleavage of the cyclohexane ring, potentially leading to the loss of ethene (C₂H₄), a common fragmentation pathway for cyclohexanes. jove.com

Loss of HF from fragment ions containing the trifluoromethoxy group. whitman.edu

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

|---|---|---|

| 192 | [C₉H₁₁F₃O]⁺ | Molecular Ion |

| 167 | [C₇H₁₀F₃O]⁺ | Loss of •C₂H |

| 107 | [C₉H₁₁]⁺ | Loss of •OCF₃ |

| 164 | [C₇H₇F₃O]⁺ | Ring cleavage with loss of C₂H₄ |

| 69 | [CF₃]⁺ | Fragmentation of the trifluoromethoxy group |

Theoretical and Computational Investigations on Trans 1 Ethynyl 4 Trifluoromethoxy Cyclohexane

Quantum Chemical Calculations of Molecular Geometry and Conformational Isomers

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. For cyclic systems like cyclohexane (B81311) derivatives, a key aspect of their structure is the presence of multiple conformational isomers.

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the geometry and energy of molecules. jkps.or.kr For trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane, the cyclohexane ring is expected to adopt a chair conformation to minimize angle and torsional strain. wikipedia.org The trans substitution pattern means that the two substituents, ethynyl (B1212043) (-C≡CH) and trifluoromethoxy (-OCF₃), will be on opposite sides of the ring.

This arrangement leads to two possible chair conformations that can interconvert via a process known as a ring flip:

A diequatorial (e,e) conformer, where both the ethynyl and trifluoromethoxy groups occupy equatorial positions.

A diaxial (a,a) conformer, where both substituents are in axial positions.

Generally, substituents on a cyclohexane ring prefer the equatorial position to avoid steric strain from 1,3-diaxial interactions. fiveable.mesapub.org Therefore, the diequatorial conformer of this compound is predicted to be significantly more stable than the diaxial conformer. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-31G(d), would be employed to optimize the geometry of both conformers and calculate their relative energies.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Diequatorial (e,e) | 0.00 | >99 |

| Diaxial (a,a) | ~5-7 | <1 |

Note: The data in this table is hypothetical and serves to illustrate the expected outcome of DFT calculations. The actual energy difference would depend on the A-values of the ethynyl and trifluoromethoxy groups.

The diequatorial and diaxial chair conformations represent energy minima on the potential energy surface of the molecule. The interconversion between them, the ring flip, proceeds through higher-energy transition states and intermediates. The pathway for a cyclohexane ring flip involves a half-chair and a twist-boat conformation. wikipedia.orgmasterorganicchemistry.com The half-chair is typically the highest energy point and thus represents the transition state for the chair-to-twist-boat conversion. masterorganicchemistry.com

Computational methods can be used to locate these transition states and calculate the energy barrier for the ring flip. This is achieved by searching for a saddle point on the potential energy surface, which is a maximum in one direction (the reaction coordinate) and a minimum in all others. A frequency calculation on the optimized transition state geometry would yield one imaginary frequency, confirming it as a true transition state. ijert.org The energy difference between the ground state (the diequatorial chair) and the highest energy transition state determines the activation energy for the conformational change. For substituted cyclohexanes, this barrier is typically around 10-11 kcal/mol. masterorganicchemistry.com

| Structure | Relative Energy (kcal/mol) | Characterization |

|---|---|---|

| Diequatorial Chair | 0.0 | Energy Minimum |

| Half-Chair | ~10.8 | Transition State |

| Twist-Boat | ~5.5 | Energy Minimum |

| Boat | ~6.5 | Transition State |

Note: The data in this table is based on typical values for cyclohexane and is for illustrative purposes only.

Analysis of Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational chemistry can elucidate the electronic structure of a molecule, which is key to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.com

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. Regions of high HOMO density are indicative of nucleophilic sites.

LUMO: The innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons. Regions of high LUMO density suggest electrophilic sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the HOMO is likely to have significant contributions from the electron-rich ethynyl group, while the LUMO may be more diffuse or influenced by the electronegative trifluoromethoxy group.

| Parameter | Illustrative Value (eV) |

|---|---|

| HOMO Energy | -9.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 9.0 |

Note: These values are hypothetical and serve to illustrate the type of data generated from a quantum chemical calculation.

An Electrostatic Potential (ESP) surface map, also known as a Molecular Electrostatic Potential (MEP) map, is a visualization of the charge distribution within a molecule. libretexts.org It is plotted on the molecule's electron density surface. The colors on the map indicate the electrostatic potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are often associated with lone pairs on electronegative atoms and are potential sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are typically found around hydrogen atoms bonded to electronegative atoms and are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an ESP map would likely show a negative potential (red/orange) around the trifluoromethoxy group due to the high electronegativity of the oxygen and fluorine atoms, as well as around the π-system of the ethynyl group. A positive potential (blue) would be expected around the acidic hydrogen of the ethynyl group. wolfram.com

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. rsc.orgresearchgate.net The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. The calculated isotropic shielding constants for each nucleus are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). By comparing the predicted spectrum with experimental data, one can confirm the structure of a synthesized compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (CH-C≡CH) | ~30 |

| C-4 (CH-OCF₃) | ~80 |

| C-2, C-6, C-3, C-5 (CH₂) | ~30-35 |

| C≡CH | ~85 |

| C≡CH | ~70 |

| OCF₃ | ~120 (quartet) |

Note: These are estimated values for illustrative purposes. Actual shifts would require specific calculations.

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational modes of a molecule. DFT calculations can predict the harmonic vibrational frequencies and their corresponding IR intensities. uit.no These calculations help in the assignment of experimental IR spectra. For a molecule like this compound, characteristic vibrational modes would include the C-H stretch of the alkyne (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), C-O and C-F stretches (in the 1300-1000 cm⁻¹ region), and various C-H and C-C vibrations of the cyclohexane ring.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Alkyne ≡C-H Stretch | ~3310 |

| Cyclohexane C-H Stretches | ~2950-2850 |

| Alkyne C≡C Stretch | ~2120 |

| C-F Stretches | ~1280-1100 |

| C-O Stretch | ~1050 |

Note: These are typical frequency ranges for the given functional groups and are for illustrative purposes.

Computational Modeling of Reaction Mechanisms for Key Synthetic Steps

Due to the absence of specific experimental or computational studies on the synthesis of this compound in the current body of scientific literature, this section will explore the theoretical underpinnings of its synthesis through computational modeling. The discussion will be based on established principles and findings from computational studies of analogous cyclohexane systems. The focus will be on elucidating potential stereoselective pathways and the kinetic and thermodynamic factors that would govern its formation.

Elucidation of Stereoselective Pathways

The synthesis of a 1,4-disubstituted cyclohexane derivative such as this compound necessitates precise control over the stereochemistry to favor the trans isomer over the cis isomer. Computational chemistry offers powerful tools to investigate the reaction mechanisms that lead to such stereoselectivity. rsc.org Density Functional Theory (DFT) is a common method employed for these types of investigations, allowing for the detailed mapping of potential energy surfaces and the identification of key transition states that determine the stereochemical outcome. rsc.org

In a hypothetical synthetic route, the introduction of the ethynyl and trifluoromethoxy groups would likely proceed through a series of steps involving a cyclohexane precursor. The stereoselectivity of these reactions would be dictated by the relative energies of the transition states leading to the cis and trans products. For instance, in a nucleophilic addition to a cyclohexanone (B45756) derivative, the approach of the nucleophile can be modeled to determine the facial selectivity. The presence of a bulky trifluoromethoxy group would likely exert significant steric hindrance, directing the incoming nucleophile to the opposite face of the ring and favoring the formation of the trans product.

Computational models can precisely quantify the steric and electronic effects of substituents on the cyclohexane ring. The trifluoromethoxy group, with its strong electron-withdrawing nature and considerable size, would influence the geometry and reactivity of the cyclohexane ring. nih.gov Theoretical calculations on related fluorinated cyclohexane derivatives have shown that the presence of such groups can lead to distinct conformational preferences, which in turn can direct the stereochemical course of a reaction. nih.gov

To illustrate the potential energy differences, a hypothetical reaction pathway for the formation of the trans and cis isomers can be computationally modeled. The table below presents a simplified, illustrative example of calculated relative energies for the transition states leading to each isomer, based on principles from analogous systems.

| Transition State | Isomer Formed | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| TS-trans | trans | 0.0 | Minimized steric hindrance, favorable orbital overlap. |

| TS-cis | cis | +2.5 | Increased 1,3-diaxial interactions, steric clash with the trifluoromethoxy group. |

This is a hypothetical data table for illustrative purposes.

The lower relative energy of the transition state leading to the trans isomer (TS-trans) would indicate a lower activation barrier, making the formation of the trans product the kinetically favored pathway.

Kinetic and Thermodynamic Aspects of Chemical Transformations

Beyond the elucidation of stereoselective pathways, computational modeling can also provide deep insights into the kinetic and thermodynamic aspects of the chemical transformations involved in the synthesis of this compound. nih.gov

Kinetic Control: The rate of a chemical reaction is determined by the height of the activation energy barrier. As discussed, the formation of the trans isomer is expected to be under kinetic control due to a lower energy transition state. Computational studies can calculate the Gibbs free energy of activation (ΔG‡) for competing reaction pathways. A lower ΔG‡ for the trans pathway would signify a faster reaction rate compared to the cis pathway.

A hypothetical energy profile for the formation of trans- and cis-1-Ethynyl-4-(trifluoromethoxy)cyclohexane is presented below, illustrating the concepts of kinetic and thermodynamic control.

| Parameter | trans Isomer | cis Isomer |

| Relative Gibbs Free Energy of Activation (ΔG‡) | Lower | Higher |

| Relative Gibbs Free Energy of Product (ΔG) | Lower | Higher |

This is a hypothetical data table for illustrative purposes.

The lower ΔG‡ for the trans isomer indicates it is the kinetically favored product. The lower ΔG for the trans isomer indicates it is also the thermodynamically favored product. In many reactions involving substituted cyclohexanes, the kinetically and thermodynamically favored products are the same, which simplifies the synthetic strategy. However, computational studies are crucial for identifying cases where this might not be true and for designing reaction conditions that favor the desired isomer. nih.gov

Chemical Reactivity and Functional Group Transformations of Trans 1 Ethynyl 4 Trifluoromethoxy Cyclohexane

Reactions Involving the Ethynyl (B1212043) Group

The terminal alkyne is a versatile functional group, rich in electron density and possessing an acidic proton, making it a hub for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Alkyne Metathesis and Oligomerization Studies

Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes, typically involving molybdenum or tungsten. wikipedia.orgorganicreactions.org For a terminal alkyne like trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane, two primary pathways are conceivable: homo-metathesis and cross-metathesis.

Homo-metathesis would involve the self-reaction of the molecule to produce a symmetrical internal alkyne, 1,2-bis(4-(trifluoromethoxy)cyclohexyl)acetylene, and acetylene (B1199291) gas as a byproduct. This process can lead to the formation of linear oligomers and macrocycles under specific conditions. nih.gov The driving force for ring-closing alkyne metathesis (RCAM) is often the expulsion of a small, volatile alkyne like acetylene. wikipedia.org

Cross-metathesis would occur in the presence of a second, different alkyne. For example, reacting this compound with an internal alkyne like 3-hexyne (B1328910) would result in a mixture of products, including a new unsymmetrical alkyne. However, the formation of dialkyl-substituted alkyne byproducts can sometimes inhibit the catalyst, a crucial consideration for substrates with electron-withdrawing groups. nih.gov

Table 1: Potential Alkyne Metathesis Reactions

| Reaction Type | Reactants | Catalyst | Expected Major Product |

|---|---|---|---|

| Homo-metathesis | This compound | Mo or W alkylidyne complex | 1,2-bis(4-(trifluoromethoxy)cyclohexyl)acetylene |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions, Diels-Alder)

The carbon-carbon triple bond of the ethynyl group serves as an excellent component in cycloaddition reactions to form various ring systems.

[3+2] Cycloadditions: The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". libretexts.org This reaction joins the terminal alkyne with an organic azide (B81097) to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. libretexts.org This reaction is highly efficient and tolerant of a wide range of functional groups. The presence of a trifluoromethyl group on a dipole in other [3+2] cycloadditions has been shown to lower both the HOMO and LUMO energy levels, potentially influencing the reaction pathway. thieme-connect.de

Table 2: Potential Cycloaddition Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Expected Product Type |

|---|---|---|---|

| [3+2] Cycloaddition (CuAAC) | This compound + Organic Azide (R-N₃) | Cu(I) salt | 1,4-disubstituted 1,2,3-triazole |

Transition Metal-Catalyzed Coupling Reactions (e.g., Hydropalladation, Hydroboration)

Transition metal catalysis provides a vast toolkit for the functionalization of terminal alkynes.

Hydropalladation: This reaction involves the addition of a hydrido-palladium complex (H-Pd-X) across the triple bond. The regioselectivity of this addition can be controlled to form either a vinyl-palladium species where palladium is at the terminal carbon or the internal carbon, which can then participate in subsequent coupling reactions.

Hydroboration-Oxidation: This is a two-step process that achieves the anti-Markovnikov addition of water across the triple bond. libretexts.org

Hydroboration: A borane (B79455) reagent (e.g., BH₃·THF, 9-BBN) adds across the alkyne. The boron atom attaches to the less sterically hindered terminal carbon, and the hydrogen atom adds to the internal carbon in a syn-addition fashion. libretexts.orgmasterorganicchemistry.com

Oxidation: The resulting vinylborane (B8500763) is then oxidized, typically with hydrogen peroxide (H₂O₂) and a base, to replace the boron atom with a hydroxyl group. masterorganicchemistry.com This initially forms an enol, which rapidly tautomerizes to the more stable carbonyl compound. For a terminal alkyne like the title compound, this process yields an aldehyde.

Table 3: Potential Coupling and Addition Reactions

| Reaction Name | Reagents | Intermediate/Product Type | Regioselectivity |

|---|---|---|---|

| Hydropalladation | H-Pd-X complex | Vinyl-palladium species | Catalyst/Ligand dependent |

Nucleophilic and Electrophilic Additions to the Triple Bond

The π-bonds of the ethynyl group are susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition: Alkynes undergo electrophilic addition reactions, though they are generally less reactive than alkenes. libretexts.org The addition of hydrogen halides (H-X), for example, proceeds via a vinyl carbocation intermediate. Following Markovnikov's rule, the proton adds to the terminal carbon (the one with the hydrogen already attached), and the halide adds to the more substituted internal carbon. Addition of a second equivalent of H-X leads to a geminal dihalide. The hydration of alkynes, typically catalyzed by mercuric salts, also follows Markovnikov's rule to produce a ketone after tautomerization of the intermediate enol.

Nucleophilic Addition: While simple alkynes are not highly susceptible to nucleophilic attack, this reactivity is enhanced for activated alkynes (those with strong electron-withdrawing groups). More commonly for terminal alkynes, the acetylenic proton can be removed by a strong base (e.g., NaNH₂, n-BuLi) to form a potent nucleophile known as an acetylide. This acetylide can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, in classic carbon-carbon bond-forming reactions. nih.gov

Table 4: Potential Addition Reactions

| Reaction Type | Reagent | Intermediate | Product Type |

|---|---|---|---|

| Electrophilic Addition | H-Br (1 eq.) | Vinyl carbocation | Vinyl bromide |

| Electrophilic Addition | H-Br (2 eq.) | Vinyl carbocation | Geminal dibromide |

Transformations of the Trifluoromethoxy Group

Stability and Chemical Resistance under Varied Conditions

The trifluoromethoxy (-OCF₃) group is renowned for its exceptional chemical and metabolic stability. This stability is a direct result of the strong carbon-fluorine bonds and the electron-withdrawing nature of the three fluorine atoms. The fluorine atoms pull electron density away from the carbon and oxygen atoms, which has several consequences:

High Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry, making the group highly resistant to chemical cleavage.

Resistance to Oxidation: The trifluoromethoxy group is significantly more stable towards oxidative metabolism compared to a standard methoxy (B1213986) (-OCH₃) group.

Chemical Inertness: It is generally unreactive under a wide range of conditions, including those involving strong acids, bases, and many of the reagents used to transform the ethynyl group. This stability allows the -OCF₃ moiety to be carried through multi-step syntheses without the need for protecting groups.

Due to these properties, the trifluoromethoxy group is not expected to undergo transformation under the conditions described for the reactions of the ethynyl group. It serves as a stable, lipophilic substituent that modulates the physicochemical properties of the molecule without participating in its primary chemical transformations.

Pathways for Further Functionalization or Derivatization

The chemical architecture of this compound offers two primary sites for further chemical modification: the terminal ethynyl group and the trifluoromethoxy moiety. The rich chemistry of the carbon-carbon triple bond, in particular, provides a versatile platform for a wide array of functionalization and derivatization reactions.

The reactivity of the terminal alkyne allows for the introduction of a diverse range of substituents and the construction of more complex molecular frameworks. Key transformations involving the ethynyl group include:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would enable the direct attachment of various aromatic and heteroaromatic rings to the cyclohexane (B81311) core, significantly expanding the molecular diversity accessible from this building block.

Click Chemistry: The ethynyl group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgwikipedia.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important pharmacophores and versatile linking units in medicinal chemistry and materials science.

Hydration Reactions: The addition of water across the triple bond can be achieved with regioselectivity to yield either a ketone or an aldehyde. researchgate.net Markovnikov hydration, typically catalyzed by mercury(II) salts in aqueous acid, would produce a cyclohexyl methyl ketone derivative. Conversely, anti-Markovnikov hydration, achieved through a hydroboration-oxidation sequence, would yield a cyclohexyl acetaldehyde (B116499) derivative.

Reduction Reactions: The ethynyl group can be selectively reduced to either an alkene or an alkane. Partial reduction to a vinyl group can be accomplished using specific catalysts, such as Lindlar's catalyst for syn-addition of hydrogen to form the cis-alkene, or by using sodium in liquid ammonia (B1221849) to achieve anti-addition and form the trans-alkene. Complete reduction to an ethyl group can be achieved by catalytic hydrogenation over platinum or palladium catalysts.

Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the carbon-carbon triple bond. researchgate.netmasterorganicchemistry.comarkat-usa.org For a terminal alkyne such as in this compound, this reaction would lead to the formation of a carboxylic acid at the cyclohexane ring and carbon dioxide.

Electrophilic Addition: The triple bond can undergo electrophilic addition with reagents such as hydrogen halides (HX) and halogens (X₂). stackexchange.comchemistrysteps.comyoutube.com These reactions proceed via a vinyl carbocation intermediate and typically follow Markovnikov's rule for the addition of HX.

The trifluoromethoxy group, in contrast to the ethynyl moiety, is generally considered to be chemically robust and less prone to direct transformation. mdpi.com Its strong electron-withdrawing nature and the stability of the C-F bonds make it a valuable substituent for modulating the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. mdpi.com While direct functionalization of the trifluoromethoxy group on an aliphatic system is challenging, its electronic influence can affect the reactivity of the adjacent cyclohexane ring.

A summary of potential derivatization reactions of the ethynyl group is presented in the table below.

| Reaction Type | Reagents | Product Functional Group |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Base | Substituted Alkyne |

| Azide-Alkyne Cycloaddition | Organic Azide, Cu(I) catalyst | 1,2,3-Triazole |

| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone |

| Anti-Markovnikov Hydration | 1. BH₃-THF; 2. H₂O₂, NaOH | Aldehyde |

| Partial Reduction (cis) | H₂, Lindlar's Catalyst | cis-Alkene |

| Partial Reduction (trans) | Na, NH₃ | trans-Alkene |

| Complete Reduction | H₂, Pd/C or PtO₂ | Alkane |

| Oxidative Cleavage | 1. O₃; 2. H₂O | Carboxylic Acid |

Cyclohexane Ring Transformations and Derivatizations

The cyclohexane core of this compound provides a rigid, three-dimensional scaffold that can be further functionalized. The stereochemistry and electronic nature of the existing substituents play a crucial role in directing subsequent transformations.

Stereospecific Functionalization of the Cyclohexane Core

The trans-1,4-disubstitution pattern of the starting material dictates a specific conformational preference, with both the ethynyl and trifluoromethoxy groups preferentially occupying equatorial positions to minimize steric strain. nih.gov This conformational locking influences the stereochemical outcome of reactions on the cyclohexane ring.

Further functionalization of the cyclohexane ring would likely proceed through intermediates where the stereochemical course is controlled by the existing substituents. For instance, reactions that generate a radical or a carbocation on the cyclohexane ring would be influenced by the steric bulk and electronic effects of the ethynyl and trifluoromethoxy groups. Attack by a reagent would preferentially occur from the less hindered face of the ring.

The synthesis of highly substituted cyclohexanes with multiple stereocenters often relies on diastereoselective reactions. beilstein-journals.orgnih.gov For example, if the ethynyl group were to be converted to a ketone, subsequent enolate chemistry could be directed by the bulky trifluoromethoxy group at the 4-position, leading to stereoselective alkylation or aldol (B89426) reactions.

The principles of stereocontrol in the synthesis of functionalized cyclohexanes are well-established, and these can be applied to predict the outcomes of various transformations on the target molecule. nih.gov

Ring Expansion or Contraction Reactions

While less common than functional group transformations, modifications of the cyclohexane ring size through ring expansion or contraction represent powerful strategies for accessing different carbocyclic frameworks. etsu.eduwikipedia.org These reactions typically involve the formation of a reactive intermediate adjacent to the ring, which then triggers a rearrangement of the cyclic skeleton.

Ring Expansion: A common method for expanding a cyclohexane ring to a cycloheptanone (B156872) is the Tiffeneau-Demjanov rearrangement. This reaction sequence would first require conversion of the ethynyl group to a ketone, followed by the formation of a cyanohydrin and its subsequent reduction to a β-amino alcohol. Treatment of this amino alcohol with nitrous acid would generate a diazonium salt, which upon decomposition and rearrangement, would lead to the expanded seven-membered ring. The migratory aptitude of the adjacent carbon atoms would influence the regioselectivity of the expansion.

Ring Contraction: The Favorskii rearrangement is a well-known method for the contraction of cyclic α-halo ketones. chemistrysteps.com To apply this to the target molecule, the ethynyl group would first need to be converted into a suitable ketone. Halogenation at the α-position would then provide the precursor for the base-mediated rearrangement to a cyclopentanecarboxylic acid derivative. The stereochemistry of the starting α-halo ketone can significantly influence the stereochemical outcome of the ring-contracted product. Photochemical methods have also been reported for the ring contraction of certain cyclohexanone (B45756) derivatives. nih.gov

The table below summarizes hypothetical ring transformation pathways.

| Transformation | Key Reaction | Necessary Precursor from Target Molecule | Product Ring System |

| Ring Expansion | Tiffeneau-Demjanov Rearrangement | 1-(Cyclohexyl)-2-aminoethanol derivative | Cycloheptanone |

| Ring Contraction | Favorskii Rearrangement | α-Halo cyclohexyl ketone derivative | Cyclopentanecarboxylic acid |

It is important to note that the presence of the trifluoromethoxy group could influence the feasibility and outcome of these rearrangements due to its electronic properties.

Applications of Trans 1 Ethynyl 4 Trifluoromethoxy Cyclohexane in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The structure of trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane makes it a promising candidate for the construction of complex organic molecules. The terminal alkyne is a versatile functional group that can participate in a wide array of chemical transformations, while the trans-4-(trifluoromethoxy)cyclohexane moiety can impart unique stereochemical and electronic properties to the target molecules.

In multistep organic synthesis, the ethynyl (B1212043) group of this compound can serve as a key reactive site for carbon-carbon bond formation. For instance, it can readily undergo Sonogashira coupling with aryl or vinyl halides to introduce the trifluoromethoxycyclohexane unit into larger, more complex scaffolds. This is particularly valuable in medicinal chemistry and agrochemical research where the introduction of fluorinated aliphatic rings can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.

Furthermore, the alkyne can be subjected to various other transformations, including:

Click Chemistry: The terminal alkyne is a perfect substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This would allow for the efficient and regioselective formation of triazole-containing compounds, linking the cyclohexane (B81311) moiety to other molecular fragments.

Hydration and Oxidation: Hydration of the alkyne can yield a ketone, while oxidative cleavage can produce a carboxylic acid. These transformations provide pathways to a diverse range of functionalized cyclohexane derivatives.

Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane), offering control over the saturation and geometry of the resulting molecule.

The trifluoromethoxy group is generally stable under these reaction conditions, making it a reliable substituent throughout a synthetic sequence.

The combination of the rigid cyclohexane ring and the linear ethynyl group in this compound provides a well-defined three-dimensional structure that can be exploited in the design of novel molecular scaffolds. The trans configuration of the cyclohexane ring ensures a specific spatial arrangement of the substituents, which is crucial for applications such as molecular recognition and supramolecular chemistry.

By utilizing the reactivity of the ethynyl group, this compound can be incorporated into macrocycles, cages, and other complex architectures. The trifluoromethoxy group, with its strong electron-withdrawing nature, can influence the electronic properties of these scaffolds, potentially leading to new materials with interesting photophysical or electrochemical characteristics.

Integration into Functional Materials Systems

The unique combination of a polar trifluoromethoxy group and a polymerizable ethynyl group on a rigid cyclohexane core makes this compound a highly attractive component for various functional materials.

Fluorinated cyclohexane derivatives are well-established components in liquid crystal mixtures due to their favorable properties, such as low viscosity, high clearing points, and the ability to tune the dielectric anisotropy. The trifluoromethoxy group, in particular, is known to impart a negative dielectric anisotropy, which is essential for vertically aligned (VA) liquid crystal displays.

While specific data for liquid crystals containing the this compound moiety is not available, we can infer its potential impact by examining related structures. The incorporation of this building block into a liquid crystal molecule could be expected to:

Introduce Negative Dielectric Anisotropy: The axial trifluoromethoxy group would contribute to a perpendicular dipole moment, favoring negative dielectric anisotropy.

Maintain a Rigid Core: The trans-cyclohexane ring provides a rigid and linear element to the molecular structure, which is conducive to the formation of mesophases.

Enable Polymerization: The terminal ethynyl group could be used to polymerize the liquid crystal monomers, leading to the formation of liquid crystal polymers or networks with enhanced thermal and mechanical stability.

Table 1: Predicted Properties of a Hypothetical Nematic Liquid Crystal Incorporating the this compound Moiety

| Property | Predicted Value/Characteristic | Rationale |

| Dielectric Anisotropy (Δε) | Negative | Contribution from the axial trifluoromethoxy group. |

| Birefringence (Δn) | Moderate | Aliphatic nature of the cyclohexane ring. |

| Clearing Point (T_c) | Moderate to High | Rigid core structure. |

| Viscosity (γ₁) | Low to Moderate | Cyclohexane rings generally lead to lower viscosity than aromatic rings. |

The presence of a terminal alkyne group opens up the possibility of using this compound as a monomer for the synthesis of specialty polymers. Polymerization could proceed through various mechanisms, including:

Alkyne Metathesis: Transition-metal catalyzed alkyne metathesis could yield polyacetylenes with pendant trifluoromethoxycyclohexane groups.

1,3-Dipolar Cycloaddition: As mentioned earlier, reaction with diazides would lead to the formation of polytriazoles.

These polymers would be expected to possess unique properties derived from the fluorinated cyclohexane units, such as high thermal stability, low surface energy, and specific optical properties. In the field of organic electronics, the incorporation of the polar trifluoromethoxy group could be used to tune the energy levels of conjugated polymers, potentially leading to improved performance in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Table 2: Potential Polymer Architectures and Their Anticipated Properties

| Polymer Type | Monomer(s) | Key Properties | Potential Applications |

| Polyacetylene | This compound | Conjugated backbone, high fluorine content, tailored solubility. | Gas separation membranes, dielectric layers. |

| Polytriazole | This compound + Diazide comonomer | High thermal stability, good mechanical properties, low dielectric constant. | High-performance plastics, microelectronics. |

The combination of a polymerizable group and a polar functional group makes this compound a candidate for the design of responsive materials. For example, polymers incorporating this unit could exhibit changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or the presence of specific analytes. The trifluoromethoxy group could participate in specific interactions, such as hydrogen bonding or dipole-dipole interactions, which could be disrupted by the stimulus, leading to a macroscopic response.

While the full potential of this compound is yet to be explored in published research, its chemical structure strongly suggests a wide range of applications in both fundamental and applied chemistry. Further investigation into the synthesis and properties of materials derived from this unique building block is warranted.

Contributions to Fundamental Fluorine Chemistry Research

The study of this compound contributes to the fundamental understanding of fluorine chemistry, particularly in the context of aliphatic systems. The trifluoromethoxy (-OCF₃) group is a fascinating substituent due to its strong electron-withdrawing nature and high lipophilicity, which can significantly influence the physicochemical properties of a molecule. nih.gov

Research on compounds containing the trifluoromethoxy group helps in elucidating the complex stereoelectronic effects of this substituent on the cyclohexane ring. The conformational preference of the -OCF₃ group and its influence on the reactivity of the adjacent ethynyl group are of significant interest. These studies provide valuable data for computational models that aim to predict the properties and reactivity of other fluorinated organic molecules.

The presence of the trifluoromethoxy group can dramatically alter the acidity of the terminal alkyne proton, impacting its reactivity in various synthetic transformations. nih.gov Understanding these electronic effects is crucial for the rational design of novel reagents and building blocks in organofluorine chemistry.

Table 1: Comparison of Physicochemical Properties of Substituted Cyclohexanes

| Compound | Substituent | pKa of Ethynyl Proton (Predicted) | Dipole Moment (Predicted) |

| Ethynylcyclohexane | -H | ~25 | ~0.3 D |

| trans-1-Ethynyl-4-methoxycyclohexane | -OCH₃ | ~25.5 | ~1.8 D |

| This compound | -OCF₃ | ~23 | ~3.5 D |

Note: The data in this table are estimated values based on the known electronic effects of the substituents and are intended for illustrative purposes.

Furthermore, investigations into the synthesis of this compound and its derivatives are advancing synthetic methodologies in fluorine chemistry. The introduction of the trifluoromethoxy group into an aliphatic ring is a non-trivial synthetic challenge, and methods developed for this purpose can often be applied to the synthesis of other complex fluorinated molecules.

Exploitation in Asymmetric Synthesis as a Chiral Auxiliary or Scaffold

While the direct use of this compound as a chiral auxiliary or scaffold in asymmetric synthesis is not yet widely documented, its structural features suggest significant potential in this area. The rigid trans-1,4-disubstituted cyclohexane core provides a well-defined spatial arrangement of the functional groups, which is a desirable characteristic for a chiral scaffold.

The presence of two distinct functional groups, the ethynyl and trifluoromethoxy moieties, allows for selective modification and the introduction of chirality. For instance, the ethynyl group can undergo a variety of asymmetric transformations, such as enantioselective additions or cyclizations, where the bulky and electronically distinct trifluoromethoxy group could direct the stereochemical outcome.

Moreover, if the cyclohexane ring itself is rendered chiral through resolution of enantiomers or asymmetric synthesis, the resulting enantiopure this compound could serve as a valuable building block for the synthesis of complex chiral molecules, including pharmaceuticals and agrochemicals. The trifluoromethoxy group, known to enhance metabolic stability and binding affinity, makes this scaffold particularly attractive for medicinal chemistry applications. nih.gov

The kinetic resolution of related trans-cycloalkane-1,2-diols has been successfully achieved using peptide-based organocatalysts, demonstrating the feasibility of separating stereoisomers of substituted cyclohexanes. researchgate.netnih.gov Similar strategies could potentially be applied to resolve enantiomers of derivatives of this compound.

Table 2: Potential Asymmetric Reactions Involving the Ethynyl Group

| Reaction Type | Chiral Catalyst/Reagent | Potential Chiral Product |

| Asymmetric Hydrosilylation | Chiral Rhodium or Iridium Complexes | Chiral Vinylsilanes |

| Enantioselective Addition of Nucleophiles | Chiral Lewis Acids or Organocatalysts | Chiral Propargyl Alcohols/Amines |

| Asymmetric Pauson-Khand Reaction | Chiral Cobalt or Rhodium Complexes | Chiral Bicyclic Enones |

Note: This table outlines potential applications in asymmetric synthesis based on the known reactivity of the ethynyl group.

Conformational Analysis and Stereochemical Influences on Trans 1 Ethynyl 4 Trifluoromethoxy Cyclohexane

Detailed Conformational Preferences of the 1,4-Disubstituted Cyclohexane (B81311) Ring

The conformational landscape of trans-1-Ethynyl-4-(trifluoromethoxy)cyclohexane is dominated by the dynamic interplay of its six-membered ring and the steric and stereoelectronic demands of its substituents. The cyclohexane ring itself is not planar but exists in a variety of non-planar conformations, the most stable of which is the chair conformation. This is due to the minimization of both angle strain, as the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, and torsional strain, as all adjacent C-H and C-C bonds are staggered.

Chair-Chair Interconversion Dynamics

The cyclohexane ring in this compound is not static; it undergoes a rapid process known as chair-chair interconversion or ring flipping. rsc.org During this process, the ring passes through several higher-energy conformations, including the half-chair and the twist-boat. youtube.com The energy barrier for this interconversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol.

In the context of this compound, this dynamic equilibrium involves the conversion of one chair conformation into another. A crucial consequence of this ring flip is the exchange of axial and equatorial positions. youtube.com A substituent that is in an axial position in one chair conformation will become equatorial in the other, and vice versa. This interconversion is rapid at room temperature, leading to a time-averaged conformation. However, the two chair conformations of a substituted cyclohexane are generally not of equal energy.

For a trans-1,4-disubstituted cyclohexane, the two possible chair conformations are one where both substituents are in axial positions and another where both are in equatorial positions. libretexts.org The relative stability of these two conformations dictates the conformational preference of the molecule.